molecular formula C16H19N5O2S2 B2530769 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-20-6

2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2530769
CAS RN: 1105198-20-6
M. Wt: 377.48
InChI Key: SOPVECQGLISUAP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the piperazine ring could participate in reactions with electrophiles .

Scientific Research Applications

properties

IUPAC Name

2-[[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S2/c1-12(22)20-7-9-21(10-8-20)15-18-19-16(25-15)24-11-14(23)17-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPVECQGLISUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

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